

N-Phenylethanimidamide: A Comprehensive Technical Guide on Chemical Identifiers, Synthesis, and Applications

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Compound of Interest

Compound Name:	N-Phenylethanimidamide
CAS No.:	14277-00-0
Cat. No.:	B3047609

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Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the amidine functional group serves as a critical pharmacophore and a versatile synthetic intermediate. **N-Phenylethanimidamide** (commonly referred to as N-phenylacetamidine) is a prototypical aryl amidine that bridges the gap between simple aliphatic amidines and complex, sterically hindered heterocyclic systems. As a Senior Application Scientist, I have compiled this whitepaper to provide drug development professionals and synthetic chemists with an authoritative breakdown of **N-Phenylethanimidamide**. This guide details its core chemical identifiers, the structural causality dictating its physicochemical behavior, its role in target selectivity (such as nNOS inhibition), and a self-validating experimental protocol for its synthesis.

Chemical Identity and Core Identifiers

Accurate cheminformatic tracking is the bedrock of reproducible research and regulatory compliance. **N-Phenylethanimidamide** is cataloged under several identifiers depending on the

database and the specific tautomeric state being referenced.

Table 1: Core Chemical Identifiers

Identifier Type	Value	Cheminformatic Utility
IUPAC Name	N-phenylethanimidamide	Standardized nomenclature required for patent filings and IND applications.
Common Synonyms	N-phenylacetamidine; N'-phenylethanimidamide	Frequently utilized in legacy literature and bulk chemical procurement [1].
CAS Registry Number	14277-00-0	The definitive primary identifier for safety data sheets (SDS) and global inventory tracking [1].
Molecular Formula	C ₈ H ₁₀ N ₂	Essential for mass spectrometry (MS) exact mass calculations.
Molecular Weight	134.18 g/mol	Used for stoichiometric calculations in synthetic workflows.
SMILES	<chem>CC(=NC1=CC=CC=C1)N</chem>	Enables automated 2D structural rendering and in silico ADMET screening [3].

Structural Causality and Physicochemical Properties

Understanding the physicochemical properties of **N-Phenylethanimidamide** requires analyzing the electronic interplay between the methyl group, the amidine core, and the N-linked phenyl ring.

Table 2: Physicochemical Properties & Causality

Property	Value	Mechanistic Causality
Physical State	Solid (White to pale yellow crystals)	Intermolecular hydrogen bonding between the primary amine (-NH ₂) and the imine nitrogen (=N-) promotes a highly ordered, stable crystalline lattice.
pKa (Conjugate Acid)	~ 10.5 - 11.5	The amidinium ion formed upon protonation is highly resonance-stabilized across the N-C-N system. This makes the neutral amidine a strong organic base, capable of forming stable salts (e.g., hydrochlorides) [4].
Solubility Profile	Soluble in EtOH, DMSO, DMF; Sparingly soluble in H ₂ O.	The hydrophobic phenyl ring restricts aqueous solubility of the free base. However, conversion to the amidinium salt drastically increases hydrophilicity, a crucial factor for formulation in drug development.

Applications in Drug Development: Target Selectivity

The amidine motif is a recognized bioisostere for the guanidine group, frequently employed to enhance membrane permeability while retaining the ability to form bidentate hydrogen bonds with aspartate or glutamate residues in target protein pockets.

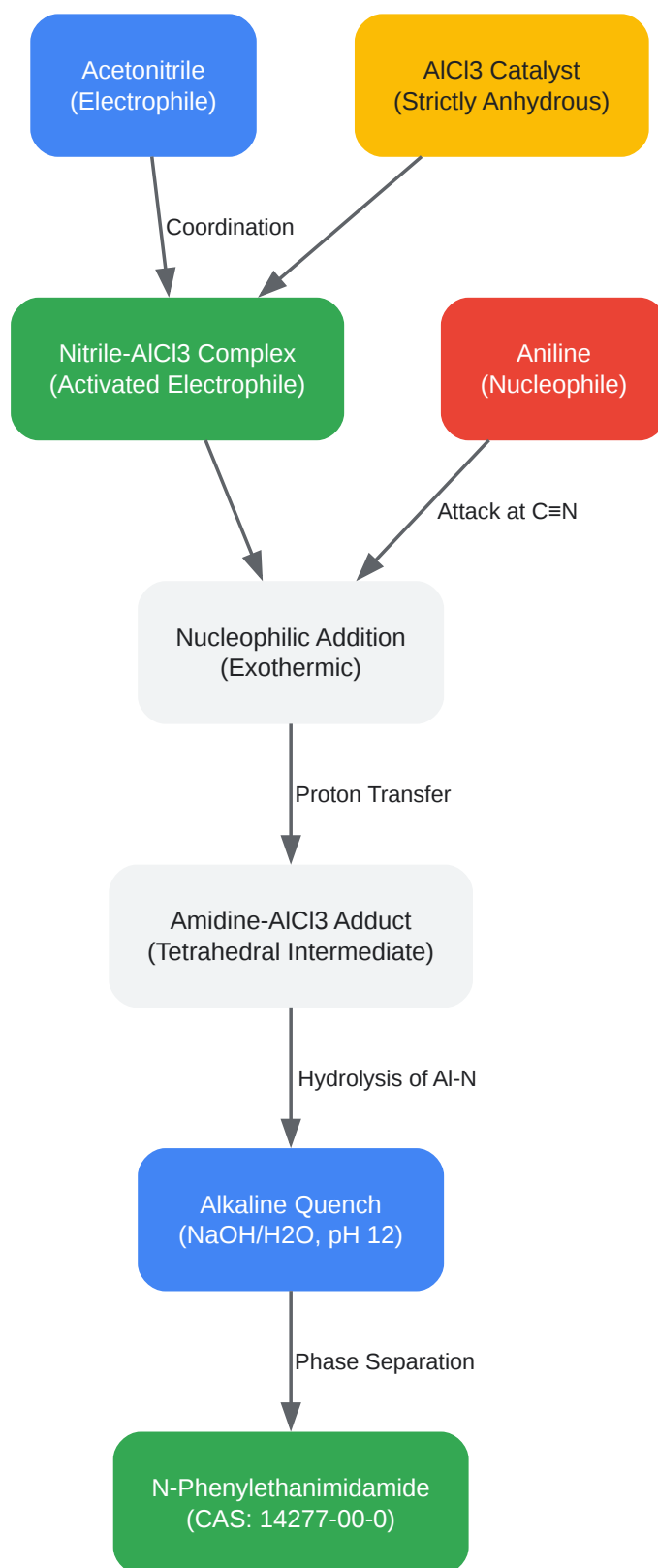
In the development of neuronal Nitric Oxide Synthase (nNOS) inhibitors, the substitution pattern on the amidine nitrogen dictates isoform selectivity. Structure-Activity Relationship (SAR) studies have demonstrated that transitioning from an N-benzylacetamidine derivative to

an N-phenylacetamide scaffold dramatically shifts selectivity toward nNOS over endothelial (eNOS) and inducible (iNOS) isoforms [2]. The sterically compact nature of the N-phenyl substituent allows the molecule to precisely navigate the constricted active site of nNOS, establishing **N-Phenylethanamide** as a privileged building block in neurodegenerative disease therapeutics.

Experimental Workflow: Synthesis of N-Phenylethanamide

The synthesis of aryl amidines typically avoids the harsh conditions of the classical Pinner reaction by utilizing a direct Lewis acid-catalyzed condensation between an aniline and a nitrile. The following protocol describes a self-validating system for synthesizing **N-Phenylethanamide**, ensuring that researchers can verify the success of each step in real-time.

Mechanistic Visualization



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Figure 1: Lewis acid-catalyzed synthesis workflow of **N-Phenylethanimidamide**.

Self-Validating Protocol: Lewis Acid-Mediated Condensation

Step 1: Preparation of the Nitrile-Lewis Acid Complex

- **Action:** In a flame-dried Schlenk flask under a strict argon atmosphere, suspend 1.1 equivalents of anhydrous aluminum chloride (AlCl_3) in dry toluene. Slowly add 1.5 equivalents of anhydrous acetonitrile at 0°C with vigorous stirring.
- **Causality & Validation:** AlCl_3 is highly hygroscopic; moisture will irreversibly hydrolyze it into inactive $\text{Al}(\text{OH})_3$ and HCl gas. The coordination of acetonitrile to aluminum is highly exothermic, necessitating the 0°C ice bath to prevent solvent boil-off.
- **In-Process Control:** A successful complexation is visually validated when the opaque AlCl_3 suspension dissolves into a homogenous, pale-yellow solution. If white fuming is observed, moisture contamination has occurred, and the catalyst is dead.

Step 2: Nucleophilic Addition of Aniline

- **Action:** Dropwise add 1.0 equivalent of freshly distilled aniline to the activated complex over 30 minutes, maintaining the internal temperature below 10°C .
- **Causality & Validation:** Aniline is a strong nucleophile but possesses a lone pair that can competitively coordinate directly with AlCl_3 . Slow, controlled addition ensures that the pre-formed nitrile- AlCl_3 complex acts as the primary electrophile.
- **In-Process Control:** As the aniline attacks the activated nitrile carbon, the reaction mixture will transition from a clear solution to a thick, yellow-orange slurry (the amidine-aluminum adduct).

Step 3: Thermal Maturation

- **Action:** Gradually heat the reaction mixture to 90°C and reflux for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a $\text{DCM}:\text{MeOH}$ (9:1) mobile phase under UV detection.

- **Causality & Validation:** The initial nucleophilic attack forms an unstable tetrahedral intermediate. Sustained thermal energy is required to drive the proton transfer and stabilize the structure into the amidine adduct.
- **In-Process Control:** The reaction is deemed complete when TLC confirms the total disappearance of the highly mobile aniline spot ($R_f \approx 0.8$) and the appearance of a baseline spot representing the highly polar amidine-aluminum salt.

Step 4: Alkaline Quench and Free-Base Isolation

- **Action:** Cool the reaction to 0°C. Carefully quench by adding 20% aqueous NaOH dropwise until the aqueous phase reaches a sustained pH of 12. Extract the free base with ethyl acetate (3x).
- **Causality & Validation:** The robust Al-N coordinate bonds must be broken to isolate the product. A strongly alkaline quench converts the aluminum into water-soluble aluminate salts ($[Al(OH)_4]^-$) while simultaneously deprotonating the amidinium ion into its free base form, driving it into the organic phase. If the pH drops below 10, the amidine will remain protonated and be lost in the aqueous waste.

References

- MolAid. "N-phenylacetamidine - CAS 14277-00-0". MolAid Chemical Database. URL: [\[Link\]](#)
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 525284, N'-Phenyl-N,N-dimethyl-acetamidine". PubChem. URL: [\[Link\]](#)
- [To cite this document: BenchChem. \[N-Phenylethanimidamide: A Comprehensive Technical Guide on Chemical Identifiers, Synthesis, and Applications\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3047609/docs#n-phenylethanimidamide-a-comprehensive-technical-guide-on-chemical-identifiers-synthesis-and-applications\]](#)

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